molecular formula C20H16N4O2 B2993124 N-{[4-(benzyloxy)phenyl](cyano)methyl}pyridazine-4-carboxamide CAS No. 2094572-43-5

N-{[4-(benzyloxy)phenyl](cyano)methyl}pyridazine-4-carboxamide

Cat. No.: B2993124
CAS No.: 2094572-43-5
M. Wt: 344.374
InChI Key: STTYPUAEOFTFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide is a synthetic organic compound with the molecular formula C20H16N4O2 This compound is characterized by the presence of a pyridazine ring, a benzyloxyphenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine hydrate with a suitable dicarbonyl compound, such as diethyl oxalate, to form pyridazine-4-carboxylic acid.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the pyridazine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(methoxy)phenylmethyl}pyridazine-4-carboxamide
  • N-{4-(ethoxy)phenylmethyl}pyridazine-4-carboxamide
  • N-{4-(propoxy)phenylmethyl}pyridazine-4-carboxamide

Uniqueness

N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]pyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-12-19(24-20(25)17-10-11-22-23-13-17)16-6-8-18(9-7-16)26-14-15-4-2-1-3-5-15/h1-11,13,19H,14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTYPUAEOFTFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)C3=CN=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.